molecular formula C18H15BrN4O2 B2654545 5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide CAS No. 1334375-51-7

5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide

Cat. No.: B2654545
CAS No.: 1334375-51-7
M. Wt: 399.248
InChI Key: RODQACTVHYLYJZ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide is a synthetic small molecule compound of interest in medicinal chemistry and biochemical research. This chemical entity features a hybrid structure combining a nicotinamide moiety with a pyrimidinone core, a design strategy often employed in the development of kinase inhibitors . The nicotinamide component is a well-documented precursor to essential cofactors NAD+ and NADP+, which are crucial in cellular energy metabolism, redox reactions, and DNA repair processes . Research on similar nicotinamide-derived compounds has demonstrated their potential in modulating key cellular pathways, including autophagy and apoptosis, as seen in studies where related pyrimidine-amine derivatives act as novel ULK1 inhibitors in non-small cell lung cancer models . The structural motifs present in this compound—specifically the pyrimidine and brominated pyridine—are frequently found in compounds investigated for their inhibitory activity against various enzymatic targets, such as Bruton's tyrosine kinase (Btk) . As such, this molecule represents a valuable chemical tool for researchers exploring enzyme kinetics, signal transduction pathways, and oncology target validation in in vitro and cell-based assays. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O2/c19-15-8-14(10-20-11-15)18(25)21-6-7-23-12-22-16(9-17(23)24)13-4-2-1-3-5-13/h1-5,8-12H,6-7H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODQACTVHYLYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core, bromination, and the introduction of the pyrimidinone moiety. A common synthetic route may include:

    Formation of Nicotinamide Core: Starting with nicotinic acid, the amide group is introduced through an amidation reaction.

    Bromination: The nicotinamide derivative is then brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Pyrimidinone Moiety: The pyrimidinone moiety is synthesized separately and then coupled with the brominated nicotinamide through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-N-(3-Fluoro-4-(Trifluoromethoxy)Phenyl)-6-(3-(Hydroxymethyl)Pyrrolidin-1-yl)Nicotinamide

This compound (Example 14.1 in ) shares the 5-bromo-nicotinamide core but differs in substituents:

  • Position 6: A 3-(hydroxymethyl)pyrrolidin-1-yl group replaces the pyrimidinone-ethyl chain.
  • Amide substituent: A 3-fluoro-4-(trifluoromethoxy)phenyl group instead of the pyrimidinone-ethyl moiety.

Key Data :

  • UPLC-MS : Retention time (t1/2) = 1.00 min; m/z = 468.3 [M+H]<sup>+</sup>, 466.1 [M-H]<sup>-</sup> .
  • Functional Implications : The pyrrolidinyl group may enhance solubility due to its hydroxyl moiety, while the trifluoromethoxy group increases metabolic stability.

Generic Nicotinamide Derivatives

Other analogs (e.g., NAD+ mimics or kinase inhibitors) often feature:

  • Phosphate or adenine groups (e.g., in NAD+ analogs) for cofactor mimicry.
  • Bulkier aromatic substituents (e.g., in PARP inhibitors) for improved target specificity.

Comparative Analysis Table

Parameter Target Compound Example 14.1 () Generic Nicotinamide Derivatives
Core Structure 5-Bromo-nicotinamide 5-Bromo-nicotinamide Nicotinamide or NAD+ scaffold
Position 6 Substituent Pyrimidinone-ethyl 3-(Hydroxymethyl)pyrrolidin-1-yl Variable (e.g., adenine, phosphate groups)
Amide Substituent 2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethyl 3-Fluoro-4-(trifluoromethoxy)phenyl Aromatic or heteroaromatic groups
Molecular Weight (g/mol) ~456.3 (estimated) 467.3 (observed) 300–600 (typical range)
Key Functional Groups Bromine, pyrimidinone, phenyl Bromine, trifluoromethoxy, pyrrolidinyl Phosphate, adenine, halogens
Potential Applications Kinase inhibition, epigenetic modulation Kinase inhibition (hypothesized) Cofactor mimicry, enzyme inhibition

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s pyrimidinone-ethyl group may complicate synthesis compared to Example 14.1, which uses a pyrrolidinyl group synthesized via straightforward alkylation .
  • Solubility and Bioavailability: The hydroxyl group in Example 14.1’s pyrrolidinyl substituent likely improves aqueous solubility, whereas the target compound’s pyrimidinone-ethyl chain may reduce it due to increased hydrophobicity.
  • Target Selectivity: Bromine at position 5 is conserved in both compounds, suggesting a shared mechanism of action (e.g., halogen bonding with kinase ATP pockets). The pyrimidinone ring in the target compound could enhance π-stacking in hydrophobic binding sites.

Biological Activity

5-bromo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H15BrN4O3C_{17}H_{15}BrN_{4}O_{3}, with a molecular weight of approximately 396.23 g/mol. Its structure features a bromine atom and a pyrimidine ring, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Interaction : It has the potential to bind to various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
  • DNA Interaction : The presence of the pyrimidine moiety suggests possible intercalation into DNA, which could influence gene expression and cellular processes.

Biological Activity Overview

Research indicates that derivatives of similar pyrimidine compounds exhibit various biological activities, including:

  • Antiviral Properties : Compounds structurally related to this compound have been investigated for their antiviral effects against herpes and retroviruses .
  • Anticancer Activity : Some studies suggest that pyrimidine derivatives can exhibit antitumor effects by inducing apoptosis in cancer cells .

Case Studies and Research Findings

StudyFindings
Antiviral Activity A study demonstrated that related pyrimidine compounds showed significant antiviral activity against herpes simplex virus (HSV), suggesting a potential application for this compound in antiviral therapies .
Anticancer Research In vitro tests revealed that certain derivatives inhibited the proliferation of cancer cell lines (e.g., TK-10 and HT-29), indicating the potential use of similar structures in cancer treatment .
Mechanistic Studies Research highlighted the role of structural moieties in influencing metabolic stability and biological activity, emphasizing the importance of specific substitutions in enhancing efficacy .

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